molecular formula C9H12O2 B12359994 4a,5,6,7,8,8a-Hexahydrochromen-4-one

4a,5,6,7,8,8a-Hexahydrochromen-4-one

Cat. No.: B12359994
M. Wt: 152.19 g/mol
InChI Key: QHBNSQXBSFMUDZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-1-Benzopyran-4-one can be synthesized through various methods. One common approach involves the cyclization of o-hydroxyacetophenone with formic acid . Another method includes the use of β-keto acids, followed by sequential cyclization and dehydration . Additionally, palladium-catalyzed coupling of halogeno derivatives with alkenes is also employed .

Industrial Production Methods: Industrial production of 4H-1-Benzopyran-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is gaining popularity to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4H-1-Benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted chromones, dihydrochromones, and quinones .

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4H-1-Benzopyran-4-one is unique due to its versatile biological activities and structural simplicity. Similar compounds include:

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H12O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-7,9H,1-4H2

InChI Key

QHBNSQXBSFMUDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)C=CO2

Origin of Product

United States

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